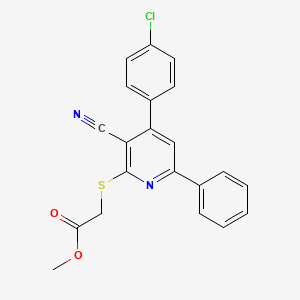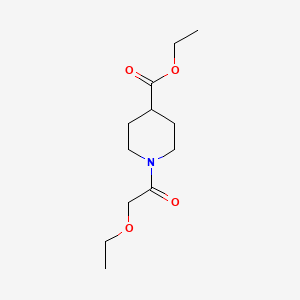![molecular formula C23H19F3N4S B4795878 N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA](/img/structure/B4795878.png)
N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N'-(1-NAPHTHYL)THIOUREA
Overview
Description
N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-(trifluoromethyl)benzylamine to form an amide intermediate. This intermediate is then reacted with 1-naphthyl isothiocyanate under controlled conditions to yield the final thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of PHGDH, blocking its activity and thereby disrupting the glycolytic-serine biosynthetic pathway. This inhibition leads to reduced serine synthesis, which is crucial for tumor cell proliferation . The compound’s unique structure allows it to form stable interactions with its targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
N-(5-Methyl-2-furoyl)-N’-(2-(trifluoromethyl)phenyl)thiourea: Another thiourea derivative with applications in organic synthesis.
Uniqueness
N-{5-METHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-N’-(1-NAPHTHYL)THIOUREA stands out due to its combination of a pyrazole ring, a trifluoromethyl group, and a naphthyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-[5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4S/c1-15-12-21(29-30(15)14-16-6-4-9-18(13-16)23(24,25)26)28-22(31)27-20-11-5-8-17-7-2-3-10-19(17)20/h2-13H,14H2,1H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYPFHXDDHPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)NC(=S)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![N-(2-{4-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B4795820.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795854.png)
![1-[3-(4-Methylphenoxy)propyl]pyrrole-2-carbaldehyde](/img/structure/B4795856.png)
![N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4795858.png)

![N-[2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4795866.png)
![6-CYCLOPROPYL-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4795871.png)

![N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4795890.png)

